molecular formula C22H21N3O2 B2426385 N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 890631-25-1

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No. B2426385
CAS RN: 890631-25-1
M. Wt: 359.429
InChI Key: LIYHADHNBZCNMC-UHFFFAOYSA-N
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Description

Furanylfentanyl is a synthetic opioid, closely related to fentanyl . It’s a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine and structurally related to fentanyl, which is a propionamide .


Molecular Structure Analysis

Furanylfentanyl is a furan-2-carboxamide derivative of N-phenyl-1-(2-phenylethyl)piperidin-4-amine . It’s structurally related to fentanyl, which is a propionamide .

Scientific Research Applications

Synthesis and Reactivity

  • Research by Aleksandrov et al. (2017) highlighted the synthesis and reactivity of related furan-2-carboxamide derivatives through electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation. This synthesis pathway provides insights into the chemical versatility and potential functionalization of the compound for various scientific applications (Aleksandrov & El’chaninov, 2017).

Structural and Spectral Analyses

  • A study by Yıldırım et al. (2018) conducted structural and spectral analyses of a similar N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing its structural properties via 1H NMR and X-ray diffraction. This analysis demonstrates the importance of understanding the molecular structure for potential applications in material science and pharmacology (Yıldırım et al., 2018).

Biological Activities

  • Sokmen et al. (2014) investigated antibacterial, antiurease, and antioxidant activities of furan-2-carboxamide derivatives, showcasing the compound's potential in pharmacological research. The study indicated that new compounds synthesized had effective antiurease and antioxidant activities, suggesting a promising avenue for developing therapeutic agents (Sokmen et al., 2014).

Antimicrobial Activity

  • Experimental and theoretical investigations by Cakmak et al. (2022) on a thiazole-based furan-2-carboxamide derivative highlighted its antimicrobial activity against several microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This study underscores the compound's potential in antimicrobial and medicinal chemistry research (Cakmak et al., 2022).

Mechanism of Action

Furanylfentanyl is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

Safety and Hazards

Furanylfentanyl is a synthetic opioid, closely related to fentanyl, which is likely to be a potent opioid narcotic analgesic and may have an abuse liability and dependence potential in humans .

Future Directions

The control measures and regulations surrounding furanylfentanyl and similar substances are continually evolving. It’s important to stay informed about these changes for safety and legal reasons .

properties

IUPAC Name

N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-16(17-8-3-2-4-9-17)25-19-11-6-5-10-18(19)24-21(25)13-14-23-22(26)20-12-7-15-27-20/h2-12,15-16H,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYHADHNBZCNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

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